molecular formula C24H22N4O5S B5412960 (5E)-5-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione

(5E)-5-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione

Cat. No.: B5412960
M. Wt: 478.5 g/mol
InChI Key: GIUHPTYCWLKUGC-QCDJPJHBSA-N
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Description

(5E)-5-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidine-2,4-dione core, which is known for its biological activity, and is functionalized with a nitrophenyl group and a phenylpiperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione typically involves multiple steps:

    Formation of the Thiazolidine-2,4-dione Core: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Phenylpiperazine Moiety: This step involves the reaction of the thiazolidine-2,4-dione intermediate with 4-phenylpiperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Addition of the Nitrophenyl Group: The final step involves the condensation of the intermediate with 2-nitrobenzaldehyde under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The phenylpiperazine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenylpiperazine derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

The thiazolidine-2,4-dione core is known for its biological activity, including anti-inflammatory and antidiabetic properties. This compound could be investigated for similar biological effects.

Medicine

Potential applications in drug development, particularly for conditions related to inflammation and metabolic disorders. The phenylpiperazine moiety is also known for its activity in the central nervous system, suggesting possible applications in neuropharmacology.

Industry

Could be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The biological activity of (5E)-5-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione is likely mediated through its interaction with specific molecular targets. The thiazolidine-2,4-dione core may interact with peroxisome proliferator-activated receptors (PPARs), influencing gene expression related to glucose and lipid metabolism. The phenylpiperazine moiety could interact with neurotransmitter receptors in the brain, affecting neuronal signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Phenylpiperazines: Known for their activity in the central nervous system.

Uniqueness

This compound combines the biological activities of both the thiazolidine-2,4-dione core and the phenylpiperazine moiety, potentially offering a unique pharmacological profile. Its multifunctional nature allows for diverse applications in various fields.

Properties

IUPAC Name

(5E)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O5S/c29-22(26-15-13-25(14-16-26)19-9-2-1-3-10-19)17-27-23(30)21(34-24(27)31)12-6-8-18-7-4-5-11-20(18)28(32)33/h1-12H,13-17H2/b8-6+,21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUHPTYCWLKUGC-QCDJPJHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)C(=CC=CC4=CC=CC=C4[N+](=O)[O-])SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)/C(=C\C=C\C4=CC=CC=C4[N+](=O)[O-])/SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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